molecular formula C15H12Cl2N4 B8041559 N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine

Cat. No.: B8041559
M. Wt: 319.2 g/mol
InChI Key: HCHDGORRFPUIIP-UHFFFAOYSA-N
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Description

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as methanol and dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,4-bis(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4/c1-10-19-20-15(18-13-6-2-11(16)3-7-13)21(10)14-8-4-12(17)5-9-14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHDGORRFPUIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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